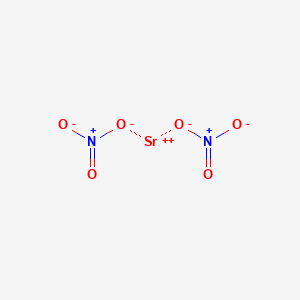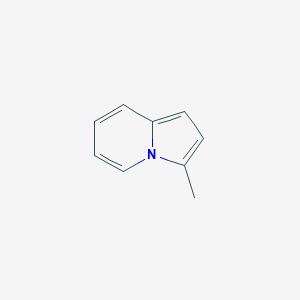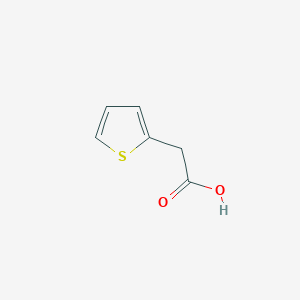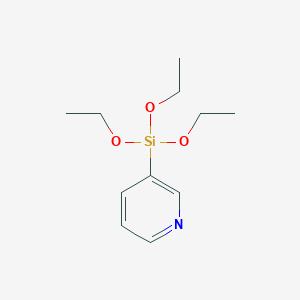
Nitrate de strontium
Vue d'ensemble
Description
Le nitrate de strontium est un composé inorganique composé de strontium, d'azote et d'oxygène, avec la formule chimique Sr(NO₃)₂ . Ce solide cristallin incolore est principalement utilisé comme colorant rouge et oxydant dans les artifices pyrotechniques . Il est connu pour produire une flamme rouge intense, ce qui en fait un choix populaire pour les feux d'artifice et les fusées éclairantes .
Applications De Recherche Scientifique
Le nitrate de strontium a un large éventail d'applications dans la recherche scientifique :
Industrie : Il est largement utilisé dans la pyrotechnie pour produire des flammes rouges et dans les fusées éclairantes.
5. Mécanisme d'action
Le this compound exerce ses effets principalement par le biais de ses ions strontium (Sr²⁺). Ces ions ont un rayon ionique similaire à celui des ions calcium (Ca²⁺), ce qui leur permet de traverser les canaux ioniques sélectifs du calcium . Cette propriété est utilisée dans les expériences d'électrophysiologie pour étudier la libération de neurotransmetteurs . De plus, les ions strontium peuvent stimuler la formation osseuse et réduire la résorption osseuse, ce qui les rend utiles dans le traitement de l'ostéoporose .
Mécanisme D'action
Target of Action
Strontium nitrate, an inorganic compound composed of strontium, nitrogen, and oxygen, primarily targets calcium-selective ion channels . As a divalent ion with an ionic radius similar to that of calcium, strontium ions resemble calcium’s ability to traverse these channels . This allows strontium ions to trigger neurotransmitter release from nerve endings, making it useful in electrophysiology experiments .
Mode of Action
Strontium nitrate’s mode of action is largely due to its chemical similarity to calcium. It can traverse calcium-selective ion channels and trigger neurotransmitter release from nerve endings . This interaction with calcium channels and subsequent neurotransmitter release is the primary result of strontium nitrate’s interaction with its targets.
Biochemical Pathways
Its ability to traverse calcium-selective ion channels suggests it may influence pathways involving calcium signaling
Pharmacokinetics
Its solubility in water suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of strontium nitrate.
Result of Action
The primary result of strontium nitrate’s action is the triggering of neurotransmitter release from nerve endings . This can have various effects depending on the specific neurotransmitters released and the physiological context. In addition, strontium nitrate is used as a red colorant and oxidizer in pyrotechnics , and can aid in eliminating and lessening skin irritations .
Action Environment
Strontium nitrate’s action can be influenced by environmental factors. For instance, it may explode if exposed to heat, stress, or friction over an extended period . Furthermore, its oxidizing properties can enhance the combustion of other substances . These properties suggest that the environment can significantly influence the action, efficacy, and stability of strontium nitrate.
Analyse Biochimique
Biochemical Properties
As a divalent ion with an ionic radius similar to that of calcium, strontium ions resemble calcium’s ability to traverse calcium-selective ion channels and trigger neurotransmitter release from nerve endings . This makes strontium nitrate a valuable tool in electrophysiology experiments .
Cellular Effects
The biochemical properties of strontium nitrate allow it to influence various types of cells and cellular processes. Its ability to traverse calcium-selective ion channels means it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Strontium nitrate exerts its effects at the molecular level through its interactions with calcium-selective ion channels . By mimicking calcium, it can trigger neurotransmitter release from nerve endings, influencing cell function .
Metabolic Pathways
Strontium nitrate may be involved in metabolic pathways due to its similarity to calcium. It could potentially interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Strontium nitrate can be transported and distributed within cells and tissues due to its ability to traverse calcium-selective ion channels . This could influence its localization or accumulation within cells.
Subcellular Localization
It could potentially be directed to specific compartments or organelles due to its ability to mimic calcium .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le nitrate de strontium est généralement synthétisé en faisant réagir du carbonate de strontium avec de l'acide nitrique . La réaction peut être représentée comme suit : [ \text{SrCO}3 + 2\text{HNO}_3 \rightarrow \text{Sr(NO}_3\text{)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en dissolvant du carbonate de strontium dans une solution aqueuse forte d'acide nitrique {_svg_5}. La solution est ensuite évaporée et cristallisée pour obtenir du this compound . Une autre méthode consiste à produire du this compound à partir de sulfate de strontium .
Analyse Des Réactions Chimiques
Types de réactions : Le nitrate de strontium subit diverses réactions chimiques, notamment :
Oxydation : Il agit comme un oxydant dans les compositions pyrotechniques.
Décomposition thermique : Lorsqu'il est chauffé, le this compound se décompose pour former de l'oxyde de strontium, du dioxyde d'azote et de l'oxygène.
Réactifs et conditions courantes :
Réactions d'oxydation : Le this compound est souvent utilisé avec des agents réducteurs comme la poudre d'aluminium dans les mélanges pyrotechniques.
Décomposition thermique : Cette réaction se produit généralement à des températures élevées, autour de 645 °C.
Principaux produits formés :
Oxydation : Le principal produit est l'oxyde de strontium (SrO).
Décomposition thermique : Les principaux produits sont l'oxyde de strontium (SrO), le dioxyde d'azote (NO₂) et l'oxygène (O₂).
Comparaison Avec Des Composés Similaires
Le nitrate de strontium peut être comparé à d'autres composés similaires tels que :
Sulfate de strontium (SrSO₄) : Utilisé dans la production de this compound.
Chlorure de strontium (SrCl₂) : Utilisé dans la production de composés du strontium et dans la pyrotechnie.
Nitrate de calcium (Ca(NO₃)₂) : Structure similaire et utilisé comme engrais et dans la pyrotechnie.
Nitrate de baryum (Ba(NO₃)₂) : Utilisé dans la pyrotechnie et comme oxydant.
Unicité du this compound : Le this compound est unique en raison de sa capacité à produire une flamme rouge intense, ce qui n'est pas aussi efficacement réalisé par d'autres composés similaires . Ses propriétés oxydantes le rendent également particulièrement avantageux dans les applications pyrotechniques .
Propriétés
IUPAC Name |
strontium;dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Sr/c2*2-1(3)4;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEQXMRUPNDRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O6Sr, Sr(NO3)2 | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064924 | |
| Record name | Strontium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strontium nitrate appears as a white crystalline solid. Noncombustible but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in pyrotechnics, in medicine, and to make other chemicals., Dry Powder; NKRA, White solid; [Merck Index] White odorless crystalline solid; [MSDSonline] | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1193 °F at 760 mmHg (USCG, 1999), 645 °C | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
70.9 g/100 ml water at 18 °C, 100 g/100 ml water at 100 °C, 401 G/L OF WATER @ 0 °C; 1 KG/L WATER @ 90 °C, Slightly sol in alcohol or acetone., 0.012 g/100 ml absolute alcohol | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.98 (USCG, 1999) - Denser than water; will sink, 2.99 g/cu-cm | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
PRINCIPAL ... PROPERTIES OF NITRATES ARE THEIR ABILITY TO OXIDIZE HEME IRON TO THE FERRIC STATE TO PRODUCE METHEMOGLOBINEMIA & TO CAUSE VASODILATION. /NITRATES/ | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE GRANULES OR POWDER, Colorless cubic crystals | |
CAS No. |
10042-76-9 | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDG873AQZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1058 °F (USCG, 1999), 570 °C | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Q1: What is the molecular formula and weight of strontium nitrate?
A1: The molecular formula of strontium nitrate is Sr(NO3)2, and its molecular weight is 211.63 g/mol.
Q2: What spectroscopic techniques are used to characterize strontium nitrate?
A2: Researchers utilize various spectroscopic methods to analyze strontium nitrate, including:* X-ray diffraction (XRD): XRD helps determine the crystal structure and phase identification of strontium nitrate. []* Infrared spectroscopy (IR): IR spectroscopy identifies functional groups and analyzes the bonding characteristics of strontium nitrate. [, , ]* Raman spectroscopy: This technique provides complementary information to IR, further elucidating the vibrational modes and structural properties of strontium nitrate, even in aqueous solutions at high temperatures and pressures. []
Q3: What is the role of strontium nitrate in pyrotechnics?
A3: Strontium nitrate is a key ingredient in pyrotechnics, responsible for imparting the vibrant red color to fireworks and flares. [, , , ]
Q4: How does strontium nitrate contribute to the performance of liquid crystal substrates?
A4: High-purity strontium nitrate is used in the production of liquid crystal substrates. Controlling its particle size and preventing caking (anti-blocking) is crucial for its application in this field. []
Q5: Can strontium nitrate be used to improve the properties of cement?
A5: Research suggests that treating cement paste with strontium nitrate solution can enhance its post-hardening strength and durability. This improvement is attributed to the formation of new types of hydrates, as observed through SEM, EDS, and XRD analyses. []
Q6: How does the hygroscopic nature of strontium nitrate impact its applications?
A6: Strontium nitrate is hygroscopic, meaning it readily absorbs moisture from the air. This property can negatively affect its performance in pyrotechnics, potentially reducing the ignition ratio of primers. To mitigate this, coatings like nitrated cellulose and fluororubber have been investigated. []
Q7: Does strontium nitrate exhibit any notable catalytic activity?
A7: While strontium nitrate itself is not typically used as a catalyst, it plays a crucial role in the synthesis of some catalytic materials. For instance, strontium nitrate serves as a precursor in the preparation of strontium titanate, a material with photocatalytic properties for water splitting. []
Q8: How is computational chemistry employed in strontium nitrate research?
A8: Ab initio DFT calculations are valuable tools in studying strontium nitrate, providing insights into its structural, elastic, mechanical, and thermodynamic properties. These calculations have been successfully employed to investigate the properties of BaxSr1-x(NO3)2, with results aligning well with experimental data. []
Q9: What safety precautions should be taken when handling strontium nitrate?
A9: Strontium nitrate is a strong oxidizer and should be handled with care. It should be stored away from flammable materials and should not be exposed to heat or open flames. Proper personal protective equipment, including gloves and eye protection, should always be worn.
Q10: Are there any environmental concerns associated with strontium nitrate?
A10: While strontium nitrate is not as toxic as some other heavy metals, its release into the environment should be minimized. It's important to handle and dispose of strontium nitrate responsibly, adhering to local regulations.
Q11: How is the strontium content in strontium nitrate determined?
A11: Several methods are used for determining the strontium content in strontium nitrate, including:* Traditional chemical analysis: This method, while accurate, can be time-consuming and involve complex procedures. []* Energy Dispersive X-ray Fluorescence Spectrometry (EDXRF): EDXRF offers a faster and simpler alternative to traditional methods for determining strontium content, particularly suitable for applications like analyzing fireworks and firecrackers. []* Atomic absorption spectrometry (AAS): AAS is a sensitive technique for quantifying strontium in samples, although it may require dilution for samples with high strontium content. []
Q12: What are the common impurities found in strontium nitrate, and how are they removed?
A12: Barium is a common impurity in strontium nitrate. Purification methods, such as those described in patent [], utilize controlled crystallization and extraction techniques to obtain high-purity strontium nitrate with barium content below 150 ppm.
Q13: What is the historical significance of strontium nitrate in scientific research?
A13: Strontium nitrate has a rich history in scientific research, dating back to early studies on:* Golgi apparatus visualization: Modified Cajal's methods utilized strontium nitrate as a fixing reagent for demonstrating the Golgi apparatus in cells, showcasing its utility in early microscopy and cell biology. []* Radioactive isotope studies: The use of radioactive strontium isotopes, particularly strontium-85 (85Sr), in bone scans has provided valuable insights into bone metabolism and disease processes. Strontium nitrate, due to its solubility, was explored as a potential carrier for 85Sr in these applications. []
Q14: What are some examples of cross-disciplinary applications of strontium nitrate?
A14: Strontium nitrate finds applications across various scientific disciplines, including:
- Materials science: It serves as a precursor for synthesizing materials like strontium titanate, which has applications in electronics, sensors, and photocatalysis. [, ]
- Biomedical research: While strontium itself has been investigated for its potential effects on bone health, strontium nitrate research extends to understanding its interactions with biological molecules like glutathione, offering insights into its potential biocoordination chemistry and implications for biological systems. []
- Environmental science: The use of strontium isotopes in tracing environmental processes relies on the understanding of strontium nitrate's behavior in various environmental matrices. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














